3,4-Dibromofenil éter

Descripción general

Descripción

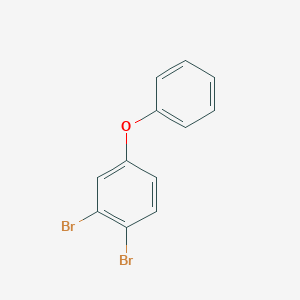

3,4-Dibromodiphenyl ether is a compound belonging to the group of polybrominated diphenyl ethers (PBDEs), which are used as flame retardants. These compounds are of environmental concern due to their persistence and potential toxic effects.

Synthesis Analysis

The synthesis of compounds related to 3,4-dibromodiphenyl ether involves complex organic reactions. For instance, the total synthesis of naturally occurring 3,4-dibromo derivatives has been demonstrated starting from specific brominated phenol derivatives in several steps with a focus on regioselective O-demethylation of aryl methyl ethers (Akbaba et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,4'-dihydroxydiphenyl ether, has been extensively analyzed through experimental and theoretical methods, revealing the impact of bromine substitution on the geometric parameters of the molecules (Liu et al., 2013).

Chemical Reactions and Properties

The chemical behavior of 3,4-dibromodiphenyl ether includes its ability to undergo reductive debromination, a reaction significant in its environmental degradation pathways. The compound can transform under anaerobic conditions to less brominated derivatives (Rayne et al., 2003).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and vibrational spectra, of related compounds have been determined and can provide insight into the behavior of 3,4-dibromodiphenyl ether. These properties are significantly influenced by the bromine atoms present in the compound's structure.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of PBDEs like 3,4-dibromodiphenyl ether are influenced by the presence of bromine atoms. Studies have shown that these compounds can participate in various chemical reactions, such as photochemical degradation and oxidation, which are crucial for understanding their environmental impact and fate (Cao et al., 2013).

Aplicaciones Científicas De Investigación

Retardante de llama

El 3,4-Dibromofenil éter es un tipo de éteres difenílicos polibromados (PBDE), que se utilizan comúnmente como retardantes de llama en una amplia gama de productos de consumo, como materiales de construcción, electrónica, muebles, vehículos de motor, plásticos, espumas de poliuretano y textiles .

Persistencia ambiental

Los PBDE, incluido el this compound, son extremadamente persistentes en el medio ambiente. Se han detectado globalmente en una variedad de muestras ambientales, incluido el aire, el suelo, los sedimentos, el agua y la biota .

Degradación ambiental

Los estudios sobre PBDE se han centrado principalmente en su degradación ambiental . Ciertas cepas de bacterias son capaces de degradar varios congéneres de PBDE con bajo contenido de bromo aeróbicamente .

Biodegradación

La bacteria Cupriavidus sp. WS puede degradar el éter difenílico (DE), el 4-bromofenil éter y el 4,4′-bromofenil éter. El DE se degradó completamente en 6 días sin ningún producto final detectable . Otra bacteria, Sphingomonas sp. PH-07, también puede degradar el éter difenílico y varios congéneres bromados .

Mecanismo de degradación molecular

Los genes bph juegan un papel crucial en la degradación de éteres difenílicos por Cupriavidus sp. WS. Los roles específicos de bphA, bphB y bphC se identificaron mediante la expresión sistemática de estos genes en Escherichia coli .

Toxicidad y biodisponibilidad

La toxicidad y la biodisponibilidad de los PBDE son variables para los diferentes congéneres, y algunos congéneres muestran actividades similares a las dioxinas y estrogenicidad . La exposición prolongada a los PBDE puede causar toxicidad neuroconductual, así como alteraciones endocrinas en los mamíferos

Mecanismo De Acción

Target of Action

3,4-Dibromodiphenyl ether is a synthetic compound that has been suggested to interact with thyroid hormone-binding proteins . These proteins play a crucial role in transporting thyroid hormones from the bloodstream to the brain .

Mode of Action

It is believed to interact with its targets and cause changes in the normal functioning of the thyroid hormone system .

Biochemical Pathways

WS, can degrade diphenyl ether, 4-bromodiphenyl ether, and 4,4’-dibromodiphenyl ether . The degradation process involves the sequential action of enzymes BphA, BphB, and BphC . BphA converts the compound into a dihydrodiol product, which is then dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. Finally, BphC decomposes 2,3-dihydroxydiphenyl ether into phenol and 2-pyrone-6-carboxylic acid .

Pharmacokinetics

It is known that the compound is extremely persistent in the environment , suggesting that it may also be persistent in biological systems.

Result of Action

Its potential to disrupt the normal functioning of the thyroid hormone system could have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dibromodiphenyl ether. For instance, the compound is known to be extremely persistent in soil and water , which could affect its bioavailability and toxicity. Furthermore, certain bacteria in the environment can degrade the compound, potentially influencing its environmental persistence and effects .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3,4-Dibromodiphenyl ether are not yet fully understood. Studies on similar compounds suggest that they can interact with various enzymes, proteins, and other biomolecules. For instance, a strain of bacteria, Cupriavidus sp. WS, has been found to degrade diphenyl ether and its brominated congeners, including 3,4-Dibromodiphenyl ether . The degradation process involves several enzymes, including BphA, BphB, and BphC .

Cellular Effects

They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Studies on similar compounds suggest that they exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Pbdes are known for their environmental persistence, with half-lives ranging from 10 to over 20 years, depending on the type of congener .

Metabolic Pathways

Studies on similar compounds suggest that they can be metabolized by certain strains of bacteria .

Propiedades

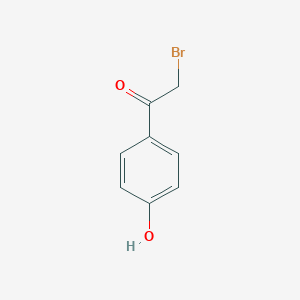

IUPAC Name |

1,2-dibromo-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUJFDKVPDCZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477015 | |

| Record name | 3,4-Dibromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189084-59-1 | |

| Record name | 3,4-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dibromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362J1P2Y5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)